

The Role of Retreversine in Cell Fate Reprogramming: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Retreversine	
Cat. No.:	B564675	Get Quote

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Executive Summary

Retreversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing cell fate reprogramming. This technical guide provides a comprehensive overview of its core mechanisms, applications in directing cell lineage, and detailed protocols for its experimental use. **Retreversine** primarily functions as an inhibitor of Aurora kinases A and B, key regulators of mitosis. This inhibition leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the formation of polyploid cells, which are intrinsically linked to a state of increased cellular plasticity. By modulating key signaling pathways such as the Transforming Growth Factor-beta (TGF- β), Wnt/ β -catenin, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways, **Retreversine** facilitates the dedifferentiation of somatic cells into a more primitive, multipotent state. This guide consolidates quantitative data on its efficacy, provides detailed experimental methodologies, and visualizes the underlying molecular pathways and workflows to serve as a critical resource for researchers in regenerative medicine and drug discovery.

Mechanism of Action: Aurora Kinase Inhibition and Cell Cycle Modulation

Retreversine's primary mechanism of action in cell fate reprogramming is its function as an ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1] These

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serine/threonine kinases are crucial for the proper execution of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2]

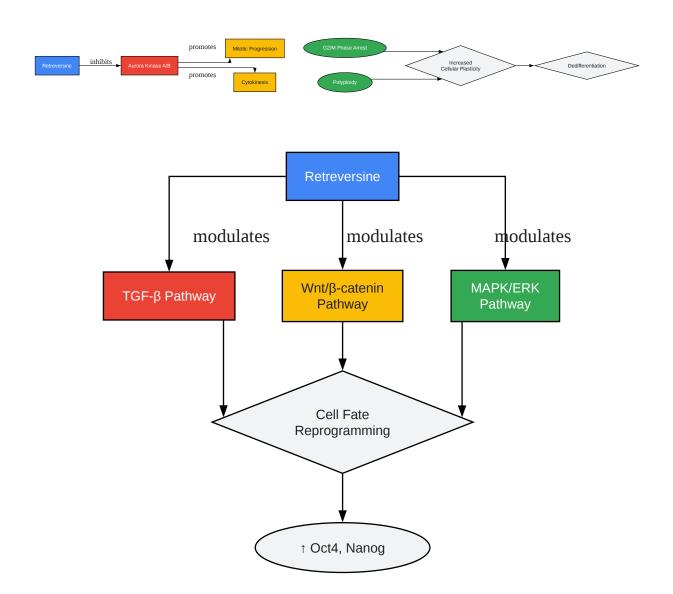
By inhibiting Aurora kinases, **Retreversine** disrupts these processes, leading to two key cellular phenotypes that are closely associated with its reprogramming potential:

- G2/M Phase Cell Cycle Arrest: Treatment with Retreversine induces an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is a consequence of the disruption of mitotic progression.
- Polyploidy: Inhibition of Aurora B kinase, in particular, leads to a failure of cytokinesis, the
 final step of cell division where the cytoplasm is divided to form two daughter cells. This
 results in the formation of enlarged, polyploid cells containing multiple sets of chromosomes.
 [4]

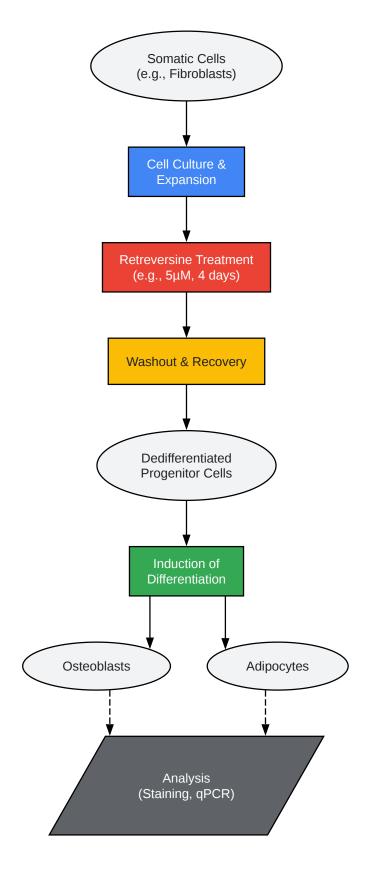
The induction of a G2/M arrest and polyploidy is thought to contribute to a state of heightened cellular plasticity, making the cells more amenable to reprogramming cues. This state is often accompanied by changes in the expression of key cell cycle regulators, such as an upregulation of p21(WAF1) and a downregulation of Cyclin B and CDK1.

Signaling Pathway Diagram: Retreversine's Mechanism of Action









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